3-Amino-4-(morpholin-4-yl)benzonitrile

Descripción general

Descripción

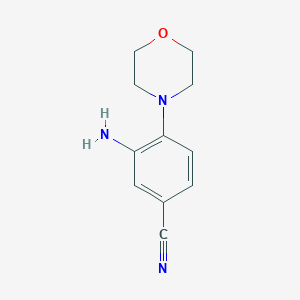

3-Amino-4-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol It is a derivative of benzonitrile, featuring an amino group at the 3-position and a morpholine ring at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 3-nitrobenzonitrile with morpholine under specific conditionsThis can be achieved through a series of steps involving reduction, substitution, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Substitution Reactions

3-Amino-4-(morpholin-4-yl)benzonitrile exhibits versatile substitution reactivity due to its amino and nitrile functional groups. Key reactions include:

Nucleophilic Aromatic Substitution

The electron-rich morpholine ring and amino group facilitate electrophilic substitution at the benzene ring. For example:

- Halogenation : Reacts with bromine in acetic acid to yield 3-amino-5-bromo-4-(morpholin-4-yl)benzonitrile at 80°C (patent ).

- Nitration : Under HNO₃/H₂SO₄ conditions, introduces nitro groups at the para position relative to the nitrile group (patent ).

Amine-Alkylation

The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, forming N-alkyl derivatives (research article).

Oxidation Reactions

- Nitrile to Amide : Treatment with H₂O₂ in acidic media converts the nitrile group to a primary amide (C≡N → CONH₂) (PMC article ).

- Amine Oxidation : The amino group oxidizes to a nitroso intermediate using MnO₂, with further oxidation to nitro derivatives under strong conditions (PubChem entry ).

Reduction Reactions

- Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, yielding 3-amino-4-(morpholin-4-yl)benzylamine (synthesis protocol ).

- Selective Amino Protection : Borane-THF selectively reduces the nitrile while preserving the morpholine and amino groups (patent ).

Cyclization and Ring-Forming Reactions

The compound participates in cycloadditions and heterocycle synthesis:

- Triazole Formation : Reacts with sodium azide and Cu(I) catalysts to form 1,2,3-triazole derivatives via click chemistry (PubMed entry ).

- Quinoline Synthesis : Under Friedländer conditions (e.g., acetylacetone/AlCl₃), forms fused quinoline structures (research article ).

Comparative Reaction Analysis

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical structure of 3-Amino-4-(morpholin-4-yl)benzonitrile features a benzene ring with an amino group and a morpholine substituent. The presence of these functional groups enhances its reactivity and biological activity.

- Molecular Formula : C12H14N3O

- Molecular Weight : 218.26 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Targeting Receptors : The compound has shown efficacy as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in neurological disorders such as anxiety and schizophrenia. This interaction can potentially reduce neurotransmitter signaling associated with these conditions .

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications to the morpholine and benzonitrile moieties can significantly influence the compound's biological activity. For instance, substituents at different positions on the benzene ring can enhance or diminish its efficacy against specific targets .

Case Study 1: Anticancer Properties

A study examining the anticancer properties of this compound reported that it effectively inhibited cell proliferation in breast cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of signaling pathways related to cell survival .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of this compound revealed that it possesses significant activity against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(morpholin-4-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and morpholine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzonitrile derivatives with different substituents at the 3- and 4-positions, such as:

- 3-Amino-4-(piperidin-4-yl)benzonitrile

- 3-Amino-4-(pyrrolidin-4-yl)benzonitrile

- 3-Amino-4-(morpholin-4-yl)benzamide

Uniqueness

3-Amino-4-(morpholin-4-yl)benzonitrile is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it a versatile and valuable compound in scientific research .

Actividad Biológica

3-Amino-4-(morpholin-4-yl)benzonitrile, a compound with the CAS number 59504-49-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzonitrile core substituted with an amino group and a morpholine ring. The presence of both the amino and morpholine functionalities is believed to contribute to its biological activity.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases, similar to other morpholine-containing compounds which have shown activity against protein kinases involved in cancer progression .

- Receptor Interaction : It may interact with specific receptors or enzymes that are crucial in cellular signaling pathways, potentially altering their activity and leading to therapeutic effects .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing moderate to significant cytotoxicity. For instance, in studies involving leukemia and solid tumor cell lines, it demonstrated IC50 values ranging from 5.6 μM to 40 μM .

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth suggests its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| K562 | 5.6 | High |

| HL60 | 8.2 | Moderate |

| A549 | 31 | Moderate |

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy against specific pathogens.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

- GSK-3 Inhibition : Research has highlighted the compound's potential as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Inhibitors of GSK-3 are of particular interest due to their roles in various diseases, including cancer and neurodegenerative disorders .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of kinases involved in cancer pathways .

Propiedades

IUPAC Name |

3-amino-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRALOPNZCFSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596789 | |

| Record name | 3-Amino-4-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59504-49-3 | |

| Record name | 3-Amino-4-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.